molecular formula C10H15NO3Sn B12585596 Stannane, (4-methoxy-2-nitrophenyl)trimethyl- CAS No. 269066-76-4

Stannane, (4-methoxy-2-nitrophenyl)trimethyl-

Cat. No.: B12585596
CAS No.: 269066-76-4
M. Wt: 315.94 g/mol
InChI Key: SBHXXTKGQFHBPF-UHFFFAOYSA-N
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Description

Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, is an organotin compound characterized by the presence of a stannane (tin) atom bonded to a (4-methoxy-2-nitrophenyl) group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, typically involves the reaction of (4-methoxy-2-nitrophenyl) halides with trimethylstannane under specific conditions. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the aryl halide with trimethylstannane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Stille coupling reaction using larger reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-methoxy-2-aminophenyl)trimethylstannane.

    Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used to replace the stannane group under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or higher oxidation state derivatives.

    Reduction: Formation of (4-methoxy-2-aminophenyl)trimethylstannane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules through Stille coupling and other reactions.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, involves its ability to participate in various chemical reactions due to the presence of the stannane and nitrophenyl groups. The stannane group can undergo oxidative addition and reductive elimination reactions, while the nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions. These properties make the compound versatile in organic synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

  • Stannane, (2-fluoro-4-methoxyphenyl)trimethyl-
  • Stannane, (3-methoxy-4-(phenylmethoxy)phenyl)trimethyl-
  • Stannane, trimethyl(phenylmethyl)-

Uniqueness

Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which impart distinct electronic and steric properties. These functional groups influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and materials science.

Properties

CAS No.

269066-76-4

Molecular Formula

C10H15NO3Sn

Molecular Weight

315.94 g/mol

IUPAC Name

(4-methoxy-2-nitrophenyl)-trimethylstannane

InChI

InChI=1S/C7H6NO3.3CH3.Sn/c1-11-7-4-2-3-6(5-7)8(9)10;;;;/h2,4-5H,1H3;3*1H3;

InChI Key

SBHXXTKGQFHBPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[Sn](C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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